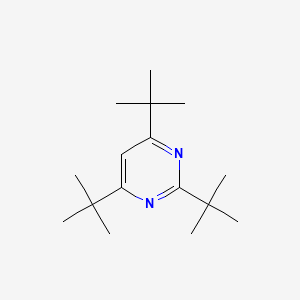

2,4,6-Tri-tert-butylpyrimidine

Overview

Description

2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered base that has been utilized in various chemical reactions due to its bulky nature. The presence of three tert-butyl groups attached to the pyrimidine ring makes it a non-nucleophilic base, which is useful in reactions where nucleophilic interference is undesirable .

Synthesis Analysis

The synthesis of derivatives of TTBP has been reported in the literature. For instance, 2,4-di-tert-butyl-5,6-dialkylpyrimidines, which are related to TTBP, can be synthesized in a one-step reaction from dialkyl ketones and pivalonitrile in the presence of triflic anhydride . This method provides an alternative to TTBP for use as a non-nucleophilic base in various syntheses, such as the preparation of vinyl triflates.

Molecular Structure Analysis

The molecular structure of TTBP-related compounds has been studied using various techniques. X-ray crystallography has been employed to determine the structure of tert-butyl substituted pyridinium salts, which are structurally related to TTBP. For example, the crystal structure of 4-tert-butylpyridinium triiodide reveals a monoprotonated pyridinium cation with a near-symmetric linear triiodide anion . The bulky tert-butyl groups influence the packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

TTBP and its derivatives have been shown to catalyze a variety of chemical reactions. The sterically hindered 2,4,6-tri-tert-butylpyridinium salts have been used as catalysts for highly stereoselective glycosylation reactions of glycals . These reactions are mediated by a single hydrogen bond rather than the typical Brønsted acid pathway, demonstrating the unique reactivity of these bulky pyridinium salts. Additionally, the conjugate acid of TTBP has been used to catalyze the addition of water to glycals, leading to the synthesis of silyl-protected hemiacetals and their dimerized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of TTBP and its derivatives are influenced by the presence of the bulky tert-butyl groups. These groups affect the solubility, reactivity, and stability of the compounds. For example, the electrochemical oxidation of 2,4,6-tri-tert-butylphenol, a related compound, has been studied, revealing that the ease of oxidation decreases in the order of phenoxide, phenoxy radical, and phenol . The bulky substituents also prevent typical face-to-face π-interactions in the solid state, as observed in the packing of 4'-tert-butyl-2,2':6',2''-terpyridine molecules .

Scientific Research Applications

1. Use in Glycosylation Reactions

2,4,6-Tri-tert-butylpyrimidine (TTBP) has been identified as an efficient, cost-effective alternative to 2,6-di-tert-butylpyridine for use in glycosylation reactions. TTBP offers the advantage of being readily available and cost-effective, making it a viable option in various glycosylation processes and in the formation of vinyl triflates (Crich, Smith, Yao, & Picione, 2001).

2. Role in Non-Nucleophilic Base Applications

TTBP is highlighted for its utility as a highly sterically non-nucleophilic base. This characteristic is particularly useful in the synthesis of vinyl triflates, a process that involves the strong triflic acid. The properties of TTBP in this context were compared favorably with other commercially available bases (Herrera-Fernández et al., 2007).

3. Application in Metal-Free Thiophile Reactions

TTBP has been used in combination with 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, forming a potent, metal-free thiophile. This combination is effective in activating both armed and disarmed thioglycosides for rapid conversion to glycosides, demonstrating TTBP's utility in diverse glycosidic linkages (Crich & Smith, 2001).

4. Steric Effects in Chemical Reactions

Research on this compound has provided insights into its steric effects, particularly in its weaker base characteristics than expected. This has implications for its interactions and reactivity in various chemical processes (Plas & Koudijs, 2010).

Mechanism of Action

Target of Action

2,4,6-Tri-tert-butylpyrimidine (TTBP) is an organic compound that is a substituted derivative of the heterocycle pyrimidine . . Therefore, the primary target of TTBP is protons.

Biochemical Pathways

Ttbp is noted as a suitable alternative to 2,6-di-tert-butylated pyridines in glycosylation reactions . Glycosylation is a critical biochemical pathway involved in many biological processes, including protein folding, cell adhesion, and immune response.

Result of Action

The result of TTBP’s action is the facilitation of reactions where a sterically hindered base is required. For example, it has been shown to be effective in glycosylation reactions . In these reactions, TTBP can serve as an alternative amide activation system for the direct transformation of both secondary and tertiary amides .

Safety and Hazards

Future Directions

TTBP is of interest as a base that is sufficiently bulky to not bind boron trifluoride but still able to bind protons . It is less expensive than the related bulky derivatives of pyridine such as 2,6-di-tert-butylpyridine, 2,4,6-tri-tert-butylpyridine, and 2,6-di-tert-butyl-4-methylpyridine . This makes TTBP a cost-effective and readily available alternative to the hindered base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in glycosylation and other reactions .

properties

IUPAC Name |

2,4,6-tritert-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2/c1-14(2,3)11-10-12(15(4,5)6)18-13(17-11)16(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWSYEDVFVGRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392494 | |

| Record name | 2,4,6-Tri-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67490-21-5 | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67490-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tri-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-tert-butylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

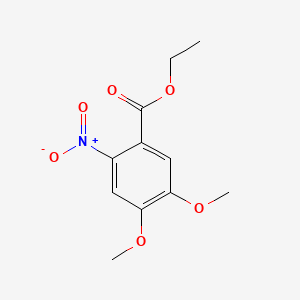

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

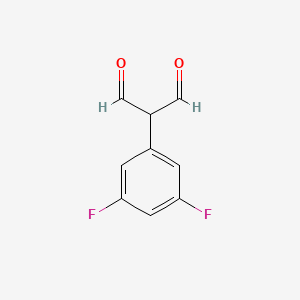

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)